molecular formula C14H22N2O B1441733 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline CAS No. 1271004-36-4

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline

Cat. No.: B1441733
CAS No.: 1271004-36-4
M. Wt: 234.34 g/mol
InChI Key: KDJIWEPGZIOCOW-UHFFFAOYSA-N
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Description

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound is characterized by the presence of a methyl group at the second position and an oxan-2-ylmethylamino group at the fourth position of the aniline ring. It is commonly used as a versatile small molecule scaffold in research and development .

Preparation Methods

The synthesis of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline typically involves the reaction of 2-methyl-4-nitroaniline with oxan-2-ylmethylamine under specific conditions. The nitro group is reduced to an amino group, and the oxan-2-ylmethylamine is introduced through a nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline is widely used in scientific research due to its versatile chemical structure. Its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline can be compared with other similar compounds, such as:

    2-Methyl-4-{[(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}aniline: Similar structure but with a tetrahydro-2H-pyran-2-ylmethyl group instead of oxan-2-ylmethyl.

    2-Methyl-4-{[(morpholin-4-ylmethyl)amino]methyl}aniline: Contains a morpholin-4-ylmethyl group instead of oxan-2-ylmethyl.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-4-[(oxan-2-ylmethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-8-12(5-6-14(11)15)9-16-10-13-4-2-3-7-17-13/h5-6,8,13,16H,2-4,7,9-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJIWEPGZIOCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2CCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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